Allyl benzyl ethanol

Description

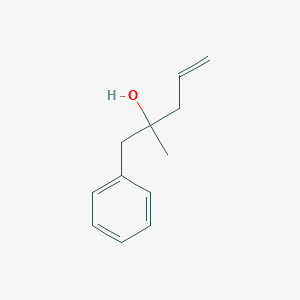

Allyl benzyl ethanol (hypothetical structure: C₆H₅CH₂CH(OH)CH₂CH₂CH₂) is a tertiary alcohol featuring both allyl (CH₂=CHCH₂–) and benzyl (C₆H₅CH₂–) substituents. These compounds are characterized by their dual functional groups, which confer distinct reactivity and physicochemical properties. Potential applications include use as intermediates in polymer synthesis, flavoring agents, or pharmaceutical precursors, though specific data on this compound requires extrapolation from related compounds.

Properties

CAS No. |

39615-80-0 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methyl-1-phenylpent-4-en-2-ol |

InChI |

InChI=1S/C12H16O/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h3-8,13H,1,9-10H2,2H3 |

InChI Key |

WMWPOGZEGNDCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Key physical properties of allyl benzyl ethanol and analogs are inferred from related compounds:

*Estimated based on analogs. Allyl alcohol’s volatility (bp 97°C) contrasts sharply with benzyl alcohol’s higher bp (205°C), reflecting differences in hydrogen bonding and molecular weight . Allyl benzyl ether’s higher bp (220–225°C) suggests reduced volatility compared to benzyl alcohol due to ether linkage steric effects .

Chemical Reactivity

- Allyl Group Reactivity : Allyl-substituted compounds (e.g., allyl alcohol, allyl benzyl ether) undergo oxidation, radical stabilization, and nucleophilic substitution. For example, allyl ethers participate in retro oxa-Michael reactions under mild conditions, while allyl alcohols are prone to elimination .

- Benzyl Group Reactivity : Benzyl derivatives (e.g., benzyl alcohol) exhibit electrophilic aromatic substitution and oxidation to benzaldehyde. Benzyl ethers are cleaved via acid hydrolysis or catalytic hydrogenation .

- Hybrid Systems : Compounds combining allyl and benzyl groups (e.g., allyl benzyl sulfide) show unique reactivity, such as sulfur-mediated radical stabilization or polymerization .

Functional Performance

- Absorption Capacity : Hydrophilic compounds like allyl alcohol and benzyl alcohol show higher absorption in expanded vermiculite (eVMT) (2.4–7.9 g/g) compared to hydrophobic analogs (e.g., benzyl chloride: <4.0 g/g) .

- Biological Activity : In urea derivatives, allyl substituents improved inhibitory activity by 9–28-fold compared to benzyl groups, highlighting the allyl group’s electronic and steric advantages .

- Surface Activity: Benzyl alcohol is less surface-active than phenyl ethanol due to reduced hydrophobicity, affecting coadsorption with surfactants like C16TAB .

Key Research Findings

- Volatility and Distillation : Allyl alcohol’s low boiling point (97°C) leads to early distillation in fruit mash fermentation, whereas benzyl alcohol (205°C) concentrates in later fractions .

- Radical Stability : Allyl and benzyl radicals exhibit exceptional stability due to resonance, enabling applications in polymerization and synthetic chemistry .

- Synthetic Limitations : Allyl and benzyl groups in ethers reduce yields in lithiation reactions due to steric hindrance and competing elimination pathways .

Q & A

Basic: What are common synthetic routes for allyl benzyl ethanol, and what analytical methods confirm its structure?

This compound can be synthesized via nucleophilic substitution or esterification reactions. For example, allylation of benzyl alcohol derivatives using allyl bromide under basic conditions (e.g., NaH in DMSO) is a standard route . Post-synthesis, structural confirmation relies on ¹H/¹³C-NMR (e.g., allyl protons at δ ~5.19 ppm as singlets, benzyl methylene carbons at ~77 ppm) and mass spectrometry (characteristic fragmentation at m/z 91 for benzyl groups). Purity is assessed via GC-MS to rule out side products like unintended ether migrations .

Advanced: How can regioselectivity challenges in this compound synthesis be mitigated?

Regioselectivity issues, such as undesired alkoxide migrations during allylation (e.g., benzoyl ester migration under basic conditions), require careful control of reaction parameters. Using milder bases (e.g., K₂CO₃ instead of NaH) or low temperatures minimizes side reactions. Monitoring intermediates via TLC and optimizing stoichiometry (e.g., limiting allyl bromide excess) improves yield. Computational modeling of transition states can also guide solvent selection (e.g., DMSO vs. THF) to favor desired pathways .

Basic: What factors influence the stability of allyl and benzyl intermediates in related compounds?

Stability arises from resonance delocalization . Allyl radicals and carbocations stabilize via conjugation across three carbons, while benzyl derivatives benefit from aromatic π-system delocalization. For example, benzyl radicals exhibit lower ionization potentials (7.20 eV) compared to allyl radicals (8.13 eV), confirming greater stability . Solvation effects (e.g., polar protic solvents) further stabilize charged intermediates .

Advanced: How do experimental techniques resolve contradictions in radical stability studies?

Discrepancies in stability rankings (e.g., benzyl vs. allyl radicals) arise from measurement contexts. Photoelectron spectroscopy directly measures ionization potentials (IPs), showing benzyl radicals (IP = 7.20 eV) are more stable than allyl (IP = 8.13 eV) . However, solvated systems may reverse trends due to differential stabilization—highlighting the need for solvent-controlled experiments and in situ spectroscopic monitoring (e.g., EPR) .

Basic: What safety protocols are critical when handling this compound?

Due to volatility and inhalation risks (common with benzyl alcohol derivatives), use fume hoods and personal protective equipment (PPE). Toxicity data gaps (e.g., inhalation toxicology for benzyl ethanol) necessitate adherence to ALARA principles. Storage in inert atmospheres (N₂/Ar) prevents oxidation .

Advanced: How can protecting group strategies optimize this compound functionalization?

Allyl/benzyl groups serve as transient protectants for alcohols. For example, Steglich esterification with O-allyl-N,N’-dicyclohexylisourea avoids harsh conditions (e.g., DMAP or metal catalysts). Selective deprotection via hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH) ensures target specificity. Challenges like acetal cleavage require kinetic control (e.g., low-temperature quenching) .

Basic: Which spectroscopic techniques differentiate this compound from structural analogs?

¹³C-NMR distinguishes allyl (C=O at 173–178 ppm) and benzyl (methylene at 77 ppm) moieties. IR spectroscopy identifies hydroxyl stretches (~3400 cm⁻¹) and ether linkages (~1100 cm⁻¹). High-resolution MS confirms molecular ions (e.g., m/z 164.267 for C₁₀H₁₂S derivatives) and fragmentation patterns .

Advanced: What mechanistic insights explain the absence of nucleophilic substitution in allyl benzyl ether formation?

In retro oxa-Michael reactions, allyl benzyl ethers form via concerted elimination rather than SN2 pathways. The lack of nucleophilic byproducts (e.g., 2-(methylsulfonyl)ethanol) and equilibrium shifts due to volatile allyl alcohol loss (bp = 97°C) support this mechanism. Isotopic labeling (e.g., ¹⁸O tracing) and kinetic studies validate the pathway .

Basic: How do resonance structures dictate reactivity in this compound derivatives?

Resonance in allyl systems delocalizes charge across three carbons, enabling electrophilic attacks at terminal positions. Benzyl groups direct reactivity via aromatic conjugation (e.g., para-substitution in electrophilic aromatic substitution). These effects are quantified via Hammett constants (σ⁺ for benzyl = -0.26) .

Advanced: How can computational modeling predict this compound’s behavior in radical chain reactions?

DFT calculations (e.g., B3LYP/6-31G*) model radical stabilization energies (RSEs), showing benzyl radicals (~70 kcal/mol RSE) are more stable than allyl (~60 kcal/mol). Transition-state analysis of hydrogen abstraction reactions (e.g., with AIBN initiators) predicts regioselectivity, validated by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.